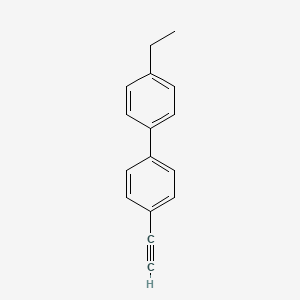

4-エチル-4'-エチニル-1,1'-ビフェニル

説明

“4-Ethyl-4’-ethynyl-1,1’-biphenyl” is a chemical compound with the CAS Number 477587-89-6 . It has a molecular weight of 206.29 and its molecular formula is C16H14 .

Synthesis Analysis

This compound is used as a general reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Molecular Structure Analysis

The IUPAC name for this compound is 1-ethyl-4-(4-ethynylphenyl)benzene . The InChI code is InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3 . The Canonical SMILES is CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C .Chemical Reactions Analysis

As mentioned earlier, “4-Ethyl-4’-ethynyl-1,1’-biphenyl” is used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.28 g/mol . It has a XLogP3-AA value of 4.6 , indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 206.109550447 g/mol . It has a topological polar surface area of 0 Ų and a heavy atom count of 16 .科学的研究の応用

インドールのアルキニル化

4-エチル-4'-エチニル-1,1'-ビフェニル: は、インドールのアルキニル化に使用されます 。このプロセスは、医薬品や農薬において重要な役割を果たすさまざまなインドール誘導体の合成に不可欠です。アルキニル化により、エチニル基をインドール骨格に導入することが可能になり、潜在的な生物活性を持つ化合物につながります。

カルバゾールのC1アルキニル化

同様に、この化合物はカルバゾールのC1アルキニル化における試薬として機能します 。カルバゾールは、染料、顔料、医薬品の開発において重要な役割を果たしています。C1位は特に反応性が高く、その修飾により、ユニークな電子特性を持つ新しい材料を生み出すことができます。

[3,2-c]クマリン誘導体の合成

この化合物は、可視光促進ラジカルアルキン挿入を通じて[3,2-c]クマリン誘導体の合成にも用いられます 。クマリンは、香料からレーザー染料や生物プローブの合成に至るまで、さまざまな用途を持つ有機化合物のクラスです。

Safety and Hazards

作用機序

Target of Action

It is generally used as a reagent in the alkynylation of indoles and c1 alkynylation of carbazoles .

Mode of Action

It is known to participate in the alkynylation of indoles and carbazoles . Alkynylation is a type of chemical reaction where an alkyne group is introduced into a molecule. This can lead to significant changes in the molecule’s chemical behavior and properties.

Biochemical Pathways

Its use in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion suggests it may influence pathways related to these compounds .

特性

IUPAC Name |

1-ethyl-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCBMOAZJXJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677321 | |

| Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477587-89-6 | |

| Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)

![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)

![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)